molecular formula C10H10N8O2 B14508215 1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione CAS No. 64431-65-8

1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione

Cat. No.: B14508215
CAS No.: 64431-65-8
M. Wt: 274.24 g/mol
InChI Key: BMQOBWMJOMQWNZ-UHFFFAOYSA-N
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Description

1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione is a complex organic compound with a unique structure It is characterized by its octahydro configuration, which indicates the presence of eight hydrogen atoms added to the bipurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione typically involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the cyclization of a suitable precursor followed by hydrogenation under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced further to form more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the bipurine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

Scientific Research Applications

1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione exerts its effects involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can bind to and inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction processes.

    Protein Interactions: The compound’s structure allows it to form stable complexes with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar octahydro configuration but differ in their core structure and functional groups.

    Octahydro-1,1’-bi-2-naphthol: Another compound with an octahydro configuration, used in different applications.

    Octahydro-1,3,5,7-tetraazocine: A compound with a similar hydrogenation pattern but distinct chemical properties.

Uniqueness

1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione is unique due to its bipurine core, which provides distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

64431-65-8

Molecular Formula

C10H10N8O2

Molecular Weight

274.24 g/mol

IUPAC Name

6-(2-oxo-1,3,6,7-tetrahydropurin-6-yl)-1,3,6,7-tetrahydropurin-2-one

InChI

InChI=1S/C10H10N8O2/c19-9-15-3(5-7(17-9)13-1-11-5)4-6-8(14-2-12-6)18-10(20)16-4/h1-4H,(H,11,13)(H,12,14)(H2,15,17,19)(H2,16,18,20)

InChI Key

BMQOBWMJOMQWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(NC(=O)N2)C3C4=C(NC(=O)N3)N=CN4

Origin of Product

United States

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